molecular formula C10H19Cl2N3S B2991373 (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride CAS No. 2247107-21-5

(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride

Cat. No.: B2991373
CAS No.: 2247107-21-5
M. Wt: 284.24
InChI Key: RVZOKSRLYZFHDF-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The piperidine moiety can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets in the body, leading to beneficial effects in the treatment of various diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.

    Piperidine: A six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals.

    Sulfathiazole: An antimicrobial agent containing a thiazole ring.

Uniqueness

(4-Methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride is unique due to the combination of the thiazole and piperidine moieties in a single molecule. This combination can enhance its biological activity and specificity compared to simpler thiazole or piperidine derivatives. The presence of the dihydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.2ClH/c1-7-6-14-10(13-7)9(11)8-2-4-12-5-3-8;;/h6,8-9,12H,2-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZOKSRLYZFHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C2CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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